3,3,4-Trimethylpentanol

Descripción general

Descripción

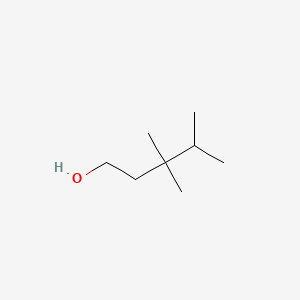

3,3,4-Trimethylpentanol is an organic compound with the molecular formula C8H18O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a branched alkyl chain. This compound is known for its unique structural configuration, which includes three methyl groups attached to the pentanol backbone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,3,4-Trimethylpentanol can be synthesized through various methods. One common approach involves the hydrogenation of 3,3,4-trimethyl-2-pentanol. This process typically requires a nickel catalyst and is conducted under high pressure (100-120 atm) and elevated temperatures (280-290°C) .

Industrial Production Methods: In industrial settings, the production of 3,3,4-trimethyl-1-pentanol often involves the catalytic hydrogenation of its precursor compounds. The process is optimized to ensure high yield and purity, utilizing advanced catalytic systems and controlled reaction environments.

Análisis De Reacciones Químicas

Oxidation Reactions

Alcohols generally undergo oxidation to form ketones or aldehydes depending on their structure. For primary alcohols like 3,3,4-Trimethylpentanol, oxidation would likely yield a ketone due to steric hindrance from the branched structure.

Example from related compounds :

-

2,3,4-Trimethyl-3-pentanol (a tertiary alcohol) oxidizes to 2,3,4-trimethylpentan-2-one .

-

3,3,4-Trimethylpentane-1,4-diol (a diol) oxidizes to ketones or aldehydes under acidic conditions.

Reaction conditions :

-

Oxidizing agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

-

Products: Carbonyl compounds (e.g., ketones, aldehydes).

Acid-Catalyzed Rearrangements

Tertiary alcohols often undergo acid-catalyzed rearrangements (e.g., E1 mechanisms) to more stable carbocation intermediates.

Example :

-

2,3,4-Trimethyl-3-pentanol reacts with HCl to form a chlorinated product via carbocation rearrangement .

-

This compound (hypothetical) would likely form a stable tertiary carbocation, potentially leading to hydride shifts or alkyl rearrangements.

Key factors :

-

Acid strength (e.g., HCl, H₂SO₄).

-

Reaction outcomes: Chlorinated derivatives or rearranged alkanes.

Radical Reactions

Alcohols can participate in radical reactions, particularly in atmospheric chemistry.

Example :

-

2,3,4-Trimethylpentane reacts with OH radicals in the presence of NO, forming carbonyl compounds like acetaldehyde and acetone .

-

This compound may undergo similar radical abstraction, particularly at α-hydrogens, leading to hydroxycarbonyls or nitrates.

Reaction conditions :

Substitution Reactions

Alcohols can undergo nucleophilic substitution, though steric hindrance in branched structures may favor elimination.

Example :

-

2,3,4-Trimethylpentane reacts with Cl₂ under UV light to form chlorinated derivatives.

-

This compound may undergo substitution (e.g., with HCl) to form chloroalkanes or ethers.

Key factors :

-

Reagents: Cl₂, SOCl₂, or alkyl halides.

-

Reaction pathways: SN1/SN2 vs. elimination (E1/E2).

Biological and Environmental Reactions

Alcohols like This compound may interact with biological systems or undergo environmental degradation.

Example :

-

2,3,4-Trimethylpentane is nephrotoxic in rats, inducing renal tumors via α2-globulin accumulation .

-

This compound could exhibit similar toxicity, though direct data is lacking.

Reaction Data Table

Aplicaciones Científicas De Investigación

Organic Synthesis

3,3,4-Trimethylpentanol serves as a solvent and reagent in organic synthesis. Its branched structure allows it to participate in various chemical reactions such as oxidation and substitution. For instance:

- Oxidation leads to the formation of 3,3,4-trimethyl-1-pentanone.

- Substitution reactions can yield compounds like 3,3,4-trimethyl-1-chloropentane.

Biological Studies

In biological research, this compound acts as a model for studying the metabolism of branched-chain alcohols. Its metabolic pathways are investigated to understand how similar compounds behave in biological systems. The interaction with enzymes such as alcohol dehydrogenase is crucial in these studies.

Pharmaceutical Research

The potential use of this compound in drug formulation and delivery systems is being explored. Its properties may enhance the solubility and bioavailability of certain drugs.

Industrial Applications

In the fragrance and flavor industry, this compound is utilized for its olfactory properties. It contributes to the formulation of various specialty chemicals used in perfumes and flavorings.

Case Study 1: Solvent in Organic Reactions

A study demonstrated the effectiveness of this compound as a solvent in facilitating reactions involving branched-chain alcohols. The results indicated improved yields compared to linear alcohols due to enhanced solvation effects.

Case Study 2: Biological Metabolism

Research conducted on the metabolism of branched-chain alcohols highlighted the role of this compound in metabolic pathways involving alcohol dehydrogenase. This study provided insights into how similar compounds might be processed in human physiology.

Mecanismo De Acción

The mechanism of action of 3,3,4-trimethyl-1-pentanol involves its interaction with various molecular targets. In biological systems, it can be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of corresponding aldehydes and acids. These metabolites can further participate in various biochemical pathways, influencing cellular processes .

Comparación Con Compuestos Similares

- 2,2,3-Trimethyl-1-pentanol

- 2,3,4-Trimethyl-1-pentanol

- 3,3,4-Trimethyl-2-pentanol

Comparison: 3,3,4-Trimethylpentanol is unique due to its specific structural arrangement, which affects its physical and chemical properties. Compared to its isomers, it has distinct boiling and melting points, as well as different reactivity patterns. These differences make it suitable for specific applications where other isomers may not be as effective .

Propiedades

Fórmula molecular |

C8H18O |

|---|---|

Peso molecular |

130.23 g/mol |

Nombre IUPAC |

3,3,4-trimethylpentan-1-ol |

InChI |

InChI=1S/C8H18O/c1-7(2)8(3,4)5-6-9/h7,9H,5-6H2,1-4H3 |

Clave InChI |

OIPMJJVCOSACDS-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C(C)(C)CCO |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.